REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:4]=1[NH2:5].[C:13](OC(=O)C)(=[O:15])[CH3:14]>O1CCCC1>[Br:10][C:8]1[CH:7]=[CH:6][C:4]([NH:5][C:13](=[O:15])[CH3:14])=[C:3]([C:2]([F:1])([F:11])[F:12])[CH:9]=1
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Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(N)C=CC(=C1)Br)(F)F
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 10 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to warm to 25° C
|
Type
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STIRRING
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Details
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The reaction mixture was stirred at 25° C. for 2 h, at which time, thin layer chromatography analysis of the reaction mixture
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Duration
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2 h
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue precipitated from diethyl ether (50 mL) and hexanes (50 mL)
|
Type
|
FILTRATION
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Details
|
The solid was collected by filtration
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Type
|
WASH
|
Details
|
washed with hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)NC(C)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.07 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |